![molecular formula C29H29F3N2O2 B1669771 Dagrocorat CAS No. 1044535-52-5](/img/structure/B1669771.png)
Dagrocorat
Overview
Description
Mechanism of Action
Target of Action
Dagrocorat, also known by its developmental code names PF-00251802 and PF-251802, is a nonsteroidal but steroid-like selective glucocorticoid receptor modulator (SGRM) . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family of transcription factors and play a crucial role in regulating processes such as inflammation and immune response .
Mode of Action
This compound acts as a partial agonist and a “dissociable” agonist of the glucocorticoid receptor . This means that it binds to the glucocorticoid receptor and partially activates it, leading to a modulation of the receptor’s activity . It has been found that this compound reduces the glucocorticoid receptor’s interaction with crucial coregulators such as CREB-binding protein/p300 .
Biochemical Pathways
Given its target and mode of action, it is likely to impact pathways related to inflammation and immune response, which are typically regulated by glucocorticoid receptors .
Pharmacokinetics
This compound is a time-dependent reversible inhibitor of CYP3A (IC50 =1.3 μM in human liver microsomes) and CYP2D6 (Ki =0.57 μM in human liver microsomes) . These enzymes are part of the cytochrome P450 family, which plays a significant role in drug metabolism and bioavailability . A clinical drug-drug interaction study with midazolam, a sensitive CYP3A substrate, indicated that this compound had no net effect on CYP3A activity in vivo .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its modulation of the glucocorticoid receptor. By acting as a partial agonist, this compound can modulate the receptor’s activity, potentially leading to changes in the expression of genes regulated by this receptor . This could result in anti-inflammatory effects, which is why this compound was under development for the treatment of rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the pharmacokinetics of this compound . Additionally, individual variations in the expression and activity of CYP3A and CYP2D6 enzymes can influence the metabolism and bioavailability of this compound
Biochemical Analysis
Biochemical Properties
Dagrocorat interacts with the glucocorticoid receptor, a type of protein that plays a crucial role in biochemical reactions . As a selective glucocorticoid receptor modulator, this compound can bind to these receptors and modulate their activity . The nature of these interactions is characterized by this compound’s ability to act as a partial agonist, meaning it can initiate a response when it binds to the receptor, but this response is less than the maximum response achievable .
Cellular Effects
In terms of cellular effects, this compound’s interaction with the glucocorticoid receptor can influence various types of cells and cellular processes . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the glucocorticoid receptor . As a partial agonist, this compound can bind to the receptor and initiate a response, but this response is less than the maximum response achievable . This can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fagrocorat involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenanthrene core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final structure. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethylformamide and tetrahydrofuran .
Industrial Production Methods: Industrial production of Fagrocorat would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Fagrocorat undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in Fagrocorat can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Clinical Trials Overview
Fosdagrocorat has undergone multiple clinical trials to assess its efficacy and safety in patients with moderate to severe RA. Key studies include:
- Phase 2 Study (NCT00938587) : This study evaluated the efficacy of fosthis compound at doses of 10 mg and 25 mg compared to prednisone and placebo. Results indicated significant improvements in disease activity scores (DAS28-4(CRP)) at two weeks, with both doses showing superior efficacy compared to placebo and comparable results to low-dose prednisone .
- Phase 2 Study (NCT01393639) : A subsequent trial further investigated the pharmacokinetics and efficacy of fosthis compound over a longer duration. Findings revealed that fosthis compound significantly improved American College of Rheumatology (ACR) response rates compared to placebo and was non-inferior to prednisone .
Study | Dosage | Primary Outcome | Results |
---|---|---|---|
NCT00938587 | 10 mg, 25 mg | DAS28-4(CRP) | Significant improvement vs. placebo |
NCT01393639 | Multiple doses | ACR20 responses | Superior to placebo; non-inferior to prednisone |
Safety Profile
The safety profile of fosthis compound has been favorable in clinical trials. Most adverse events reported were mild, with manageable tolerability observed across different dosages. Importantly, no serious adverse events were linked directly to the treatment, and plasma cortisol levels returned to baseline within four weeks post-treatment, indicating minimal long-term suppression .
Pharmacokinetics
Fosthis compound is metabolized into active metabolites that contribute to its therapeutic effects. Pharmacokinetic studies have shown that these metabolites exhibit a favorable profile in terms of absorption and distribution in patients with RA. The two-compartment model for one of its active metabolites (PF-00251802) provided an adequate fit for pharmacokinetic data collected during trials .
Comparative Advantages Over Traditional Treatments
This compound represents a significant advancement over traditional glucocorticoids due to its targeted action and reduced side effects. While conventional glucocorticoids can lead to complications such as osteoporosis and metabolic syndrome, this compound aims to maintain anti-inflammatory efficacy while mitigating these risks .
Future Research Directions
Further studies are warranted to explore the long-term safety and efficacy of this compound in diverse populations suffering from inflammatory diseases beyond RA. Ongoing research will also focus on optimizing dosing regimens and understanding the full spectrum of biological responses elicited by this compound.
Comparison with Similar Compounds
Dagrocorat: An active metabolite of Fagrocorat with similar pharmacological properties.
Fosthis compound: A prodrug that is converted to Fagrocorat in vivo.
Other Glucocorticoid Receptor Agonists: Compounds such as dexamethasone and prednisolone
Uniqueness: Fagrocorat is unique due to its specific structural features, such as the trifluoromethyl group and phenanthrene core, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features differentiate it from other glucocorticoid receptor agonists and provide potential advantages in terms of efficacy and safety .
Biological Activity
Dagrocorat, a selective glucocorticoid receptor modulator (SGRM), has emerged as a promising therapeutic agent in the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA). Its unique mechanism of action and favorable safety profile distinguish it from traditional glucocorticoids. This article delves into the biological activity of this compound, supported by clinical data, pharmacological studies, and case analyses.
This compound operates as a dissociated agonist of the glucocorticoid receptor (GR), which means it can selectively activate certain GR-mediated pathways while minimizing unwanted side effects commonly associated with full agonists. Unlike traditional glucocorticoids that indiscriminately activate GR, this compound's selective modulation leads to:
- Reduced interaction with coregulators : Studies have shown that this compound decreases GR interaction with essential transcriptional coactivators like CREB-binding protein/p300 and the Mediator complex, thereby altering gene expression profiles favorably for anti-inflammatory responses while limiting metabolic side effects .
- Differential transcriptional responses : The compound's ability to modulate GR activity allows it to exert anti-inflammatory effects without the typical adverse effects on bone density and glucose metabolism seen with standard glucocorticoids .
Case Studies and Trials
-
Phase 2 Clinical Trial : A multicenter, double-blind study evaluated the efficacy and safety of fosthis compound (the prodrug form of this compound) in RA patients. Key findings included:
- Improvement in Disease Activity Score (DAS28) : Patients receiving fosthis compound at doses of 10 mg and 25 mg showed significant reductions in DAS28 scores compared to placebo (-1.69 and -2.22 vs. -0.96, respectively) after two weeks of treatment .
- American College of Rheumatology (ACR) Response Rates : Fosthis compound 10 mg and 15 mg demonstrated superior ACR20 responses compared to placebo, indicating effective symptom relief in RA patients .
- Safety Profile : Adverse events reported were mostly mild, with a lower incidence in the fosthis compound groups compared to those receiving prednisone or placebo. This suggests a favorable safety profile for this compound in managing RA .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Bioavailability : The prodrug fosthis compound is converted into its active form (PF-00251802) in vivo, which exhibits potent anti-inflammatory activity.
- Dose-Response Relationship : A dose-response analysis indicated that higher doses of fosthis compound correlate with increased efficacy in reducing inflammation markers and improving patient-reported outcomes .
Comparative Efficacy Table
Treatment Group | DAS28 Change (Week 2) | ACR20 Response (%) | Adverse Events (%) |
---|---|---|---|
Fosdagrocat 10 mg | -1.69 | 47 | 38 |
Fosdagrocat 25 mg | -2.22 | 61 | 14 |
Prednisone 5 mg | -1.17 | 51 | 55 |
Placebo | -0.96 | 37 | 55 |
Properties
IUPAC Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJBNCHSWFGXML-KEKPKEOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146493 | |
Record name | Dagrocorat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044535-52-5 | |
Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dagrocorat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fagrocorat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dagrocorat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAGROCORAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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